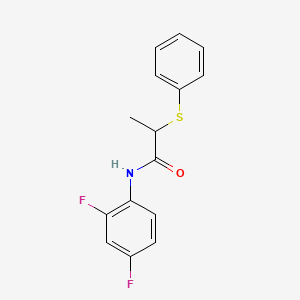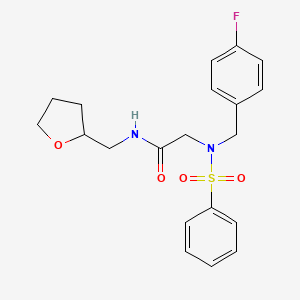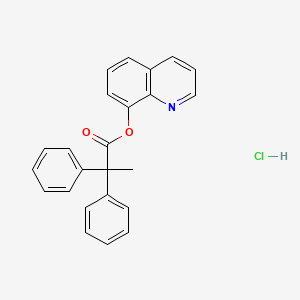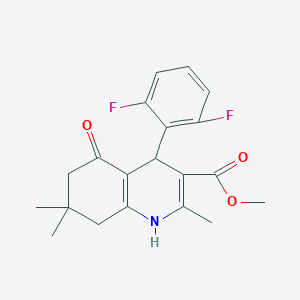![molecular formula C18H19N3O3 B4019740 1-(4-methoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4019740.png)
1-(4-methoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione
Übersicht
Beschreibung
The chemical compound is a part of the pyrrolidinedione family, which are known for their diverse chemical properties and reactions. These compounds are synthesized from various starting materials, often involving complex reaction pathways.
Synthesis Analysis
The synthesis of pyrrolidinedione derivatives can involve acylation of pyrrolidine-2,4-diones with acid chlorides in the presence of Lewis acids. For example, boron trifluoride–diethyl ether has been used as a Lewis acid to facilitate the acylation process, leading to the formation of 3-acyltetramic acids (Jones et al., 1990). Additionally, three-component synthesis methods involving malononitrile, 4-methoxybenzaldehyde, and piperidine have been employed to synthesize novel pyrrolidine derivatives (Feng, 2011).
Molecular Structure Analysis
The molecular structure of pyrrolidinedione derivatives has been characterized using techniques such as X-ray crystallography. These studies reveal the compound's conformation and the spatial arrangement of its functional groups (Ganapathy et al., 2015).
Chemical Reactions and Properties
Pyrrolidinedione derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions include acylation, where the compound undergoes transformation under specific conditions, leading to the formation of new chemical structures with different functional groups (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidinedione derivatives, such as solubility, melting point, and crystal structure, have been studied using various analytical techniques. X-ray powder diffraction data have provided insights into the crystal structure and purity of these compounds (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrrolidinedione derivatives, including reactivity, stability, and interactions with other chemical species, are influenced by their molecular structure. Studies have explored these properties through synthetic reactions and computational chemistry approaches (Ahankar et al., 2021).
Wissenschaftliche Forschungsanwendungen
Intervalence Transitions and Charge Transfer
Research has identified compounds with structures similar to 1-(4-methoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione as significant in studying intervalence transitions and charge transfer processes. These studies are crucial for understanding the electronic properties of organic materials, which can lead to the development of new electronic devices and sensors. For example, studies on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges demonstrate the influence of structural modifications on the electronic interactions within these molecules, indicating potential applications in organic electronics and photonics (Barlow et al., 2005).
Crystal Structure Analysis
X-ray powder diffraction data for compounds structurally related to 1-(4-methoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione have been reported, providing insights into their crystal structures. This information is vital for the synthesis of pharmaceuticals, such as anticoagulants, by offering a deeper understanding of the molecular arrangements that contribute to the activity of these compounds (Qing Wang et al., 2017).
Synthesis and Characterization of Heterocycles
The synthesis and characterization of various heterocyclic compounds derived from or related to 1-(4-methoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione have been explored. These heterocycles are of interest due to their potential applications in drug discovery, where they could serve as building blocks for new therapeutic agents. Research in this area focuses on developing new synthetic routes and understanding the chemical reactivity of these molecules to explore their full potential in medicinal chemistry (E. Sarıpınar et al., 2006).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds structurally similar to 1-(4-methoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione. These research efforts aim to address the growing concern over antibiotic resistance by identifying new antimicrobial agents. The synthesis and evaluation of novel cyanopyridine and cyanopyrans derivatives, for example, have shown promising results against Mycobacterium tuberculosis and other microorganisms, highlighting the potential of these compounds in developing new treatments for infectious diseases (D. H. Vyas et al., 2009).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-pyridin-2-ylethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-15-7-5-14(6-8-15)21-17(22)12-16(18(21)23)20-11-9-13-4-2-3-10-19-13/h2-8,10,16,20H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCIKDFHRDZAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-pyridin-2-ylethylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019699.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide](/img/structure/B4019705.png)
![7,7-dimethyl-N-(4-nitrophenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4019708.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4019716.png)
![N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B4019717.png)
![N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-3-(4-methylphenyl)-1-propanamine](/img/structure/B4019728.png)


![2-{1-benzyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4019741.png)
![6-[(4-methoxyphenyl)acetyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4019749.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4019763.png)